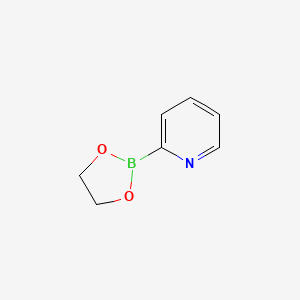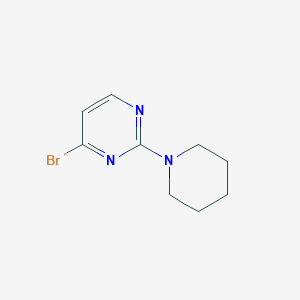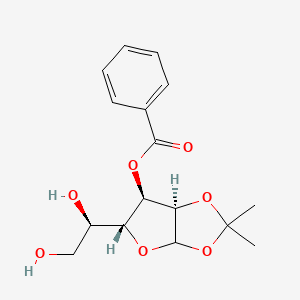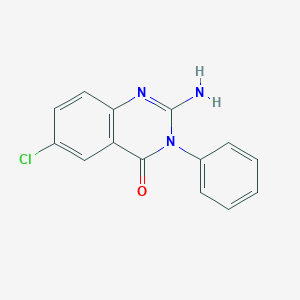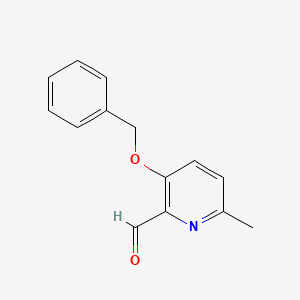
3-(Benzyloxy)-6-methylpicolinaldehyde
Vue d'ensemble
Description
The compound “3-(Benzyloxy)-6-methylpicolinaldehyde” is a derivative of picolinaldehyde, which is a type of pyridine aldehyde. The “3-(Benzyloxy)” indicates a benzyloxy group attached to the 3rd position of the pyridine ring, and the “6-methyl” indicates a methyl group attached to the 6th position of the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the benzyloxy and methyl groups onto a picolinaldehyde backbone. This could potentially be achieved through nucleophilic substitution reactions, but the exact methods would depend on many factors including the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) with a benzyloxy group attached at the 3rd position, a methyl group at the 6th position, and an aldehyde group at the 2nd position .Chemical Reactions Analysis
As a derivative of picolinaldehyde, this compound would likely undergo similar reactions. The aldehyde group could be involved in various reactions such as nucleophilic addition or oxidation. The benzyloxy group might also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Mécanisme D'action
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended to be used as a drug, its mechanism would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the other reactants and the reaction conditions .
Orientations Futures
Propriétés
IUPAC Name |
6-methyl-3-phenylmethoxypyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11-7-8-14(13(9-16)15-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBGNWUXJJWFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha,alpha'-[[(1-Oxododecyl)imino]di-2,1-ethanediyl]bis[omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B3259269.png)
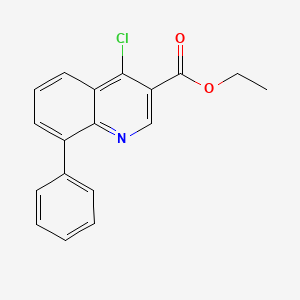
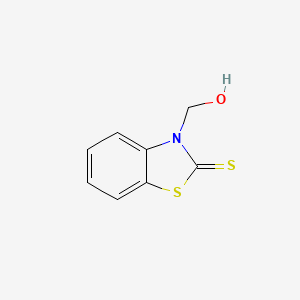
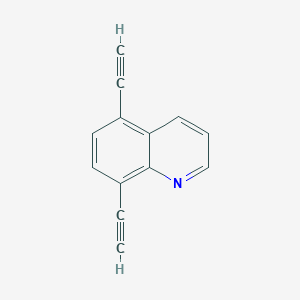
![2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3259312.png)
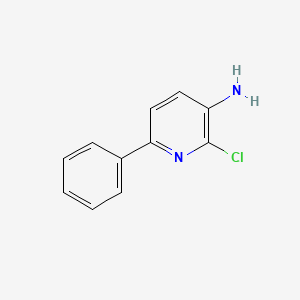
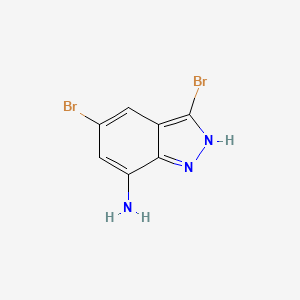
![[Bis(dimethylamino)methylene]malononitrile](/img/structure/B3259353.png)
![Propanedioic acid, [bis(dimethylamino)methylene]-, dimethyl ester](/img/structure/B3259357.png)

